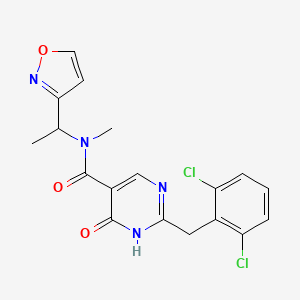

2-(2,6-dichlorobenzyl)-4-hydroxy-N-(1-isoxazol-3-ylethyl)-N-methylpyrimidine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(2,6-dichlorobenzyl)-4-hydroxy-N-(1-isoxazol-3-ylethyl)-N-methylpyrimidine-5-carboxamide" belongs to a class of chemicals that exhibit a variety of biological and chemical properties due to their complex molecular structure. This class includes compounds with potential applications in medicinal chemistry, given their structural features and activity profiles.

Synthesis Analysis

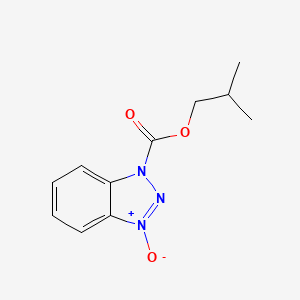

The synthesis of complex molecules like this often involves multi-step chemical reactions, including the formation of pyrimidine rings and the attachment of functional groups through nucleophilic substitution reactions. A related synthesis approach can be seen in the preparation of substituted pyrimidines and isoxazoles, which typically involve the condensation of corresponding amine, aldehyde, and ketone precursors in the presence of catalysts (Ranjbar‐Karimi, Khalil Beiki-Shoraki, & A. Amiri, 2010).

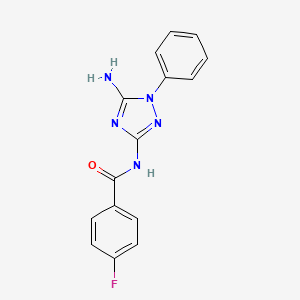

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information about the arrangement of atoms within the molecule and the spatial orientation of various functional groups, which are critical for understanding the compound's chemical reactivity and biological activity (A. Richter et al., 2023).

Aplicaciones Científicas De Investigación

Synthesis of Novel Heterocyclic Compounds

Research has explored the synthesis of novel heterocyclic compounds, including derivatives of pyrido and thieno pyrimidines. These compounds are synthesized using various chemical reactions, potentially including the subject chemical. Such studies focus on developing new synthetic routes and identifying novel chemical structures (Bakhite et al., 2005).

Anticancer and Anti-Inflammatory Agents

The development of new compounds with potential anticancer and anti-inflammatory properties is a significant area of research. Novel pyrazolopyrimidines derivatives, for instance, have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These studies include the synthesis and biological evaluation of compounds that may be structurally related to our compound of interest (Rahmouni et al., 2016).

Dual Src/Abl Kinase Inhibitor

In oncology, research into dual Src/Abl kinase inhibitors is crucial for developing new cancer therapies. Studies have identified compounds with potent antitumor activity in preclinical assays, indicating their potential in cancer treatment (Lombardo et al., 2004).

Development of Analgesic Agents

The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, with analgesic and anti-inflammatory properties, represents another area of application. This research is aimed at finding new therapeutic agents for pain relief and inflammation control (Abu‐Hashem et al., 2020).

Antihypertensive α-Blocking Agents

Studies have been conducted on the synthesis and reactions of various compounds, including thiosemicarbazides, triazoles, and Schiff bases, to create antihypertensive α-blocking agents. These agents could potentially be used in the treatment of hypertension (Abdel-Wahab et al., 2008).

X-Ray and DFT Studies

Recent studies have focused on the crystal and molecular structures of related chemical compounds, providing insights into their physical and chemical properties. This research can inform the development of new drugs and materials (Richter et al., 2023).

Synthesis of Dasatinib

Research has also been conducted on the synthesis of dasatinib, an antitumor agent. This research can provide insights into the synthesis of similar compounds, including our compound of interest (Jia-liang et al., 2009).

Propiedades

IUPAC Name |

2-[(2,6-dichlorophenyl)methyl]-N-methyl-N-[1-(1,2-oxazol-3-yl)ethyl]-6-oxo-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N4O3/c1-10(15-6-7-27-23-15)24(2)18(26)12-9-21-16(22-17(12)25)8-11-13(19)4-3-5-14(11)20/h3-7,9-10H,8H2,1-2H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUVTDCYYRJXRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC=C1)N(C)C(=O)C2=CN=C(NC2=O)CC3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-dichlorobenzyl)-4-hydroxy-N-(1-isoxazol-3-ylethyl)-N-methylpyrimidine-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B5553783.png)

![6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5553799.png)

![N'-({(2S,4S)-4-fluoro-1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5553817.png)

![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)

![3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-N-(2-furylmethyl)piperidine-1-carboxamide](/img/structure/B5553839.png)

![(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5553848.png)

![2-{2-[(tert-butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5553851.png)